molecular formula C11H13BrO2 B13611826 4-(4-Bromo-3-methylphenyl)butanoic acid

4-(4-Bromo-3-methylphenyl)butanoic acid

Cat. No.: B13611826
M. Wt: 257.12 g/mol
InChI Key: WKDJQHBXVKBVGV-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-methylphenyl)butanoic acid is a brominated aromatic carboxylic acid derivative characterized by a phenyl ring substituted with a bromine atom at the para position and a methyl group at the meta position, linked to a four-carbon butanoic acid chain.

  • Molecular Formula: Likely C₁₁H₁₃BrO₂ (inferred from the structure and comparison with 4-(4-Bromophenyl)butanoic acid, C₁₀H₁₁BrO₂ ).
  • Molecular Weight: Estimated ~257.1 g/mol (higher than 4-(4-Bromophenyl)butanoic acid due to the additional methyl group).
  • Physical Properties: Similar melting points (e.g., 67°C for 4-(4-Bromophenyl)butanoic acid ) suggest crystalline solid behavior.
  • Applications: Brominated aromatic acids are often intermediates in pharmaceuticals or agrochemicals. The presence of a methyl group may enhance lipophilicity, influencing bioavailability or synthetic utility in chiral chemistry .

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

4-(4-bromo-3-methylphenyl)butanoic acid

InChI

InChI=1S/C11H13BrO2/c1-8-7-9(5-6-10(8)12)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14)

InChI Key

WKDJQHBXVKBVGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-methylphenyl)butanoic acid typically involves multi-step reactions. One common method includes the bromination of a precursor compound, followed by functional group transformations. For example, the synthesis of bromophenols and similar brominated aromatic compounds often involves bromination, condensation, and subsequent functional group modifications.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions. The reaction temperature, concentration of reagents, and purification steps are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-methylphenyl)butanoic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Amidation: The carboxylic acid group can react with amines to form amides.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as catalysts to facilitate the reactions. Reaction conditions typically involve controlled temperatures and solvent systems to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions include esters, amides, and various substituted derivatives of this compound.

Scientific Research Applications

4-(4-Bromo-3-methylphenyl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to various biomolecules. The pathways involved may include nucleophilic substitution and esterification reactions, leading to the formation of biologically active compounds.

Comparison with Similar Compounds

MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid)

  • Molecular Formula : C₁₁H₁₃ClO₃
  • CAS : 94-81-5
  • Substituents: Chlorine (para), methyl (ortho) on phenoxy group.
  • Applications : Synthetic auxin herbicide (HRAC Class O) .
  • Key Difference: The phenoxy linkage and chloro substituent enhance herbicidal activity compared to phenyl-linked bromo derivatives.

2,4-DB (4-(2,4-Dichlorophenoxy)butanoic acid)

  • Molecular Formula : C₁₀H₁₀Cl₂O₃
  • Substituents: Dichloro (ortho and para) on phenoxy group.
  • Applications : Broadleaf herbicide .
  • Key Difference: Dichloro substitution increases polarity and herbicidal potency relative to mono-halogenated analogs.

Brominated Phenylbutanoic Acids

4-(4-Bromophenyl)butanoic acid

  • Molecular Formula : C₁₀H₁₁BrO₂
  • CAS : 35656-89-4
  • Substituents : Bromine (para) on phenyl group.
  • Physical Properties : Melting point 67°C, boiling point 176°C at 3 mmHg .
  • Applications : Used in chiral synthesis due to stereochemical stability .

Methoxy-Substituted Derivatives

4-(2,5-Dimethoxyphenyl)butanoic acid

  • Molecular Formula : C₁₂H₁₆O₄
  • CAS: Not specified in evidence.
  • Substituents : Dimethoxy (ortho and para) on phenyl group.
  • Physical Properties : Melting point 67–71°C, boiling point 368.7°C .
  • Key Difference : Methoxy groups increase solubility in polar solvents compared to halogenated analogs.

Data Table: Comparative Analysis

Compound Molecular Formula Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Applications
4-(4-Bromo-3-methylphenyl)butanoic acid* C₁₁H₁₃BrO₂ Br (para), CH₃ (meta) ~257.1 ~67 (estimated) Chiral synthesis
MCPB C₁₁H₁₃ClO₃ Cl (para), CH₃ (ortho, phenoxy) 228.67 Not reported Herbicide
2,4-DB C₁₀H₁₀Cl₂O₃ Cl (ortho, para, phenoxy) 249.09 Not reported Herbicide
4-(4-Bromophenyl)butanoic acid C₁₀H₁₁BrO₂ Br (para) 243.1 67 Chiral chemicals
4-(2,5-Dimethoxyphenyl)butanoic acid C₁₂H₁₆O₄ OCH₃ (ortho, para) 224.25 67–71 Pharmaceutical intermediate

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